molecular formula C21H25FN4O B2420210 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide CAS No. 2097883-85-5

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide

Cat. No.: B2420210
CAS No.: 2097883-85-5
M. Wt: 368.456
InChI Key: ZVJGFCBDUQJMDC-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug discovery and development.

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O/c22-18-8-6-15(7-9-18)10-11-23-21(27)17-4-2-12-26(14-17)20-13-16-3-1-5-19(16)24-25-20/h6-9,13,17H,1-5,10-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGFCBDUQJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. The reaction conditions typically involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in solvents such as water or t-BuOH . The process may also involve the use of sodium alkoxide solutions as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of kinase activity or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of a cyclopenta[c]pyridazin ring with a piperidine-3-carboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a cyclopenta[c]pyridazine moiety linked to a piperidine ring, which is known to influence its biological interactions. The molecular formula is C18H22N4C_{18}H_{22}N_4, with a molecular weight of approximately 306.4 g/mol. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves interaction with various biological targets, including:

  • Enzymatic Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : It has been shown to interact with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and neuroprotection.

Biological Activity

  • Neuropharmacological Effects :
    • Studies indicate that the compound exhibits potential neuroprotective effects by modulating glutamate receptors. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), enhancing glutamate-induced signaling without acting as an agonist itself .
    • It has been evaluated for its effects on cognitive functions and potential antipsychotic properties in animal models, demonstrating promise in treating neurodegenerative disorders .
  • Antimicrobial Properties :
    • Preliminary screenings have suggested that the compound possesses antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .
  • Anthelmintic Activity :
    • Recent studies have identified the compound's potential anthelmintic properties through screening against Caenorhabditis elegans, indicating its effectiveness against parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionPositive allosteric modulation of mGluRs; potential cognitive enhancement
AntimicrobialEffective against various bacterial strains; potential for infection treatment
AnthelminticDemonstrated efficacy in C. elegans model for parasitic infections

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal cell death induced by excitotoxicity in vitro. The mechanism was linked to its ability to enhance mGluR signaling pathways, which are crucial for neuronal survival and function .

Case Study: Anthelmintic Screening

A comprehensive screening of chemical libraries identified this compound as a lead candidate with notable anthelmintic activity. The results indicated a dose-dependent response in reducing worm motility and viability, suggesting its potential application in treating helminth infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound given its structural complexity?

  • Methodology : Use sodium alkoxide catalysts (e.g., sodium ethoxide/methoxide) to facilitate key coupling reactions. Control solvent polarity (e.g., DMF or methanol) and temperature (60–80°C) to stabilize intermediates . Monitor reaction progress via thin-layer chromatography (TLC) for purity assessment . Green chemistry approaches, such as solvent recycling or microwave-assisted synthesis, may improve efficiency .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation with 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve overlapping signals from its cyclopenta[c]pyridazine and piperidine moieties. X-ray crystallography can definitively assign stereochemistry if single crystals are obtainable .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s heterocyclic motifs. Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to targets like GPCRs or ion channels .

Advanced Research Questions

Q. How do structural modifications to the cyclopenta[c]pyridazine core affect pharmacological selectivity?

  • Methodology : Synthesize analogs with substitutions at the pyridazin-3-yl position (e.g., halogens or methyl groups). Compare their binding modes via molecular docking against homology models of off-target receptors. Validate selectivity using radioligand displacement assays .

Q. What computational strategies can predict metabolic stability of this compound?

  • Methodology : Employ density functional theory (DFT) to calculate electron density at labile sites (e.g., the fluorophenyl ethyl group). Use in silico tools like ADMET Predictor™ to simulate Phase I/II metabolism. Cross-validate with in vitro microsomal stability assays .

Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?

  • Methodology : Investigate pharmacokinetic factors: Measure plasma protein binding (ultrafiltration) and blood-brain barrier penetration (PAMPA assay). If solubility is poor (<10 µM in PBS), formulate with cyclodextrins or lipid nanoparticles .

Q. What experimental approaches validate multi-target interactions suggested by this compound’s polypharmacology?

  • Methodology : Use CRISPR-Cas9 knockout cell lines to silence candidate targets (e.g., PDE inhibitors or serotonin receptors). Assess functional redundancy via phosphoproteomics or transcriptomics. Confirm pathway modulation with Western blotting for downstream markers .

Q. How can reaction engineering improve scalability of the synthesis?

  • Methodology : Implement flow chemistry for hazardous steps (e.g., azide cyclization). Optimize mixing efficiency using computational fluid dynamics (CFD) models. Track impurity profiles with LC-MS and adjust residence times accordingly .

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